Methyl5-aminopyridazine-3-carboxylate
Description
Methyl5-aminopyridazine-3-carboxylate is a pyridazine derivative featuring an amino group at position 5 and a methyl ester at position 3. Pyridazines are six-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, which confer unique electronic and reactivity profiles.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
methyl 5-aminopyridazine-3-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)5-2-4(7)3-8-9-5/h2-3H,1H3,(H2,7,9) |
InChI Key |
ABOWKWDDOJRECS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=CC(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-aminopyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-aminonicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester .
Industrial Production Methods: In an industrial setting, the synthesis of methyl 5-aminopyridazine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-aminopyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form amides and esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amides and esters.
Scientific Research Applications
Methyl 5-aminopyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of methyl 5-aminopyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between Methyl5-aminopyridazine-3-carboxylate and its analogs:
*Hypothetical data inferred from analogs; †Same molecular weight as Methyl-3-aminopyrazinecarboxylate due to identical formula; ‡Calculated from formula in .
Key Observations:
- Heterocyclic Core Differences : Pyridazine (1,2-diazine) vs. pyrazine (1,4-diazine) vs. benzene. The adjacent nitrogen atoms in pyridazine may increase polarity and hydrogen-bonding capacity compared to pyrazine or benzene derivatives.
- Solubility: Methyl-3-aminopyrazinecarboxylate’s solubility in polar aprotic solvents (e.g., DMSO) suggests this compound may share similar solubility due to analogous functional groups and molecular weight .
- Reactivity : The benzoate derivative undergoes cyclization with aryl acids to form benzoxazoles , while pyrazine/pyridazine esters may favor nucleophilic substitutions or metal coordination due to nitrogen lone pairs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
